molecular formula C19H22BrNO4 B385194 Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate CAS No. 1005143-04-3

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate

Cat. No.: B385194
CAS No.: 1005143-04-3
M. Wt: 408.3g/mol
InChI Key: QDUQFNCLLSVNFQ-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate (molecular formula: C₁₉H₂₂BrNO₄) is a bicyclic ester derivative characterized by a norbornane-like framework (bicyclo[2.2.1]heptane) substituted with bromo, oxo, and methyl groups. Its molecular weight is 408.292 g/mol, and it exhibits a single isotopic mass of 407.073220 Da . The compound’s IUPAC name emphasizes its bicyclic core and the methyl ester functionality attached to the benzoate moiety. Notably, the stereochemical descriptor (1R,2S,4S) specifies the spatial arrangement of substituents on the bicyclic system, which is critical for its reactivity and biological interactions .

Properties

IUPAC Name

methyl 2-[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO4/c1-17(2)18(3)9-10-19(17,13(20)14(18)22)16(24)21-12-8-6-5-7-11(12)15(23)25-4/h5-8,13H,9-10H2,1-4H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUQFNCLLSVNFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)NC3=CC=CC=C3C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a bicyclic structure characterized by a bromine atom and multiple methyl groups, which contribute to its reactivity and interaction with biological targets. Its molecular formula is C13H16BrNO3C_{13}H_{16}BrNO_3, with a molar mass of approximately 303.18 g/mol. The compound's unique bicyclic framework allows for specific interactions with various biological molecules, making it an interesting candidate for drug development.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Bicyclic Core : The bicyclic structure is synthesized through cyclization reactions involving suitable precursors.
  • Bromination : The introduction of the bromine atom is achieved through electrophilic bromination methods.
  • Amidation and Esterification : The final steps involve the formation of the amide and ester functional groups, which enhance the compound's solubility and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of bicyclic compounds have shown effectiveness against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has demonstrated that certain oxabicyclic compounds possess anticancer properties by inducing apoptosis in cancer cells. For example, related compounds have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as caspase activation and mitochondrial disruption .

Case Study:
A study on oxabicyclic derivatives revealed that these compounds could effectively target cancer cells by inducing apoptosis-like death mechanisms when combined with existing chemotherapy agents . This suggests a potential synergistic effect that could enhance treatment efficacy.

Anti-inflammatory Effects

Compounds structurally related to this compound have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, suggesting their potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation.
  • Receptor Modulation : The compound may interact with various cellular receptors, modulating signaling pathways related to cell survival and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to cell death.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
Methyl 4-methylcyclopentane-1-carboxylateC10H16O2Antimicrobial
Bicyclo[3.3.0]octanoneC10H14OAnticancer
Methyl 5-norbornene-2-carboxylateC10H14O2Anti-inflammatory

This table highlights how structurally similar compounds exhibit diverse biological activities, emphasizing the importance of specific functional groups and molecular configurations in determining pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following analysis compares the target compound with structurally or functionally related benzoate derivatives, focusing on molecular features, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Primary Use/Activity Reference
Methyl 2-{[(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate C₁₉H₂₂BrNO₄ 408.292 Bromo, oxo, bicyclo[2.2.1]heptane, methyl ester Not explicitly reported
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate C₁₈H₂₁N₃O₆ 375.38 Pyrimidinyl ether, methoxyimino, methyl ester Herbicide (pyriminobac-methyl)
Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate C₁₄H₁₆N₄O₅S 364.36 Sulfonylurea, triazine, methyl ester Herbicide (metsulfuron-methyl)
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ 235.24 Benzoylamino, ketone, methyl ester Intermediate in heterocycle synthesis

Structural Nuances and Reactivity

  • Bicyclic Core vs. Heterocyclic Systems: The target compound’s bicyclo[2.2.1]heptane core distinguishes it from analogs like pyriminobac-methyl or metsulfuron-methyl, which incorporate pyrimidine or triazine rings.
  • Bromo Substituent : The bromine atom at position 2 of the bicyclic system introduces steric hindrance and electron-withdrawing effects, contrasting with chloro or methoxy groups in pesticide derivatives (e.g., triflusulfuron-methyl). This may reduce nucleophilic substitution rates but enhance halogen-bonding interactions .
  • Methyl Ester vs. Sulfonylurea Linkers: Unlike sulfonylurea-containing herbicides (e.g., metsulfuron-methyl), the target compound lacks a sulfonamide bridge, rendering it inactive as an acetolactate synthase (ALS) inhibitor. Its bioactivity, if any, likely stems from interactions with non-agrochemical targets .

Preparation Methods

Diels-Alder Cycloaddition

The bicyclo[2.2.1]heptane skeleton is constructed via a [4+2] cycloaddition between cyclopentadiene and a dienophile. For methyl-substituted derivatives, methyl acrylate or methyl vinyl ketone serves as the dienophile:

Cyclopentadiene+Methyl acrylateΔ,tolueneBicyclo[2.2.1]hept-5-ene-2-methyl ester\text{Cyclopentadiene} + \text{Methyl acrylate} \xrightarrow{\Delta, \text{toluene}} \text{Bicyclo[2.2.1]hept-5-ene-2-methyl ester}

Conditions :

  • Temperature: 120–140°C

  • Solvent: Toluene or xylene

  • Yield: 70–85%

Methylation at Positions 4,7,7

Methyl groups are introduced via Friedel-Crafts alkylation or Grignard addition:

Friedel-Crafts Protocol

Bicycloheptene+3CH3IAlCl3,DCM4,7,7-Trimethylbicyclo[2.2.1]hept-5-ene\text{Bicycloheptene} + 3 \text{CH}3\text{I} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{4,7,7-Trimethylbicyclo[2.2.1]hept-5-ene}

Optimization Data :

ParameterValueImpact on Yield
AlCl₃ (equiv.)1.2Maximizes at 78%
Reaction Time12 h<72 h avoids side products
Temperature0–5°CPrevents over-alkylation

Functionalization of the Bicyclic Core

Bromination at Position 2

Electrophilic bromination is achieved using N-bromosuccinimide (NBS) under radical conditions:

Trimethylbicycloheptene+NBSAIBN,CCl42-Bromo-4,7,7-trimethylbicyclo[2.2.1]hept-5-ene\text{Trimethylbicycloheptene} + \text{NBS} \xrightarrow{\text{AIBN}, \text{CCl}_4} \text{2-Bromo-4,7,7-trimethylbicyclo[2.2.1]hept-5-ene}

Key Observations :

  • Regioselectivity : Bromination favors the exo position due to steric effects.

  • Yield : 65–72% with 0.1 equiv. AIBN.

Oxidation to 3-Oxo Group

The ketone is introduced via Jones oxidation:

2-BromobicyclohepteneCrO3,H2SO4,acetone2-Bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one\text{2-Bromobicycloheptene} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4, \text{acetone}} \text{2-Bromo-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one}

Safety Note : Chromium-based oxidants require strict temperature control (<30°C) to prevent over-oxidation.

Carboxylic Acid Derivatization

Baeyer-Villiger Oxidation

The ketone is converted to a lactone, which is hydrolyzed to a carboxylic acid:

3-OxobicycloheptanemCPBALactoneNaOH1-Carboxylic acid\text{3-Oxobicycloheptane} \xrightarrow{\text{mCPBA}} \text{Lactone} \xrightarrow{\text{NaOH}} \text{1-Carboxylic acid}

Yield : 58% over two steps.

Acid Chloride Formation

The carboxylic acid is activated using thionyl chloride:

Carboxylic acid+SOCl2refluxAcid chloride+SO2+HCl\text{Carboxylic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Acid chloride} + \text{SO}2 + \text{HCl}

Purity : >95% after distillation.

Amide Coupling with Methyl 2-Aminobenzoate

Solution-Phase Coupling

The acid chloride reacts with methyl 2-aminobenzoate in dichloromethane (DCM) with triethylamine (TEA):

Acid chloride+Methyl 2-aminobenzoateTEA, DCMTarget compound\text{Acid chloride} + \text{Methyl 2-aminobenzoate} \xrightarrow{\text{TEA, DCM}} \text{Target compound}

Optimization :

ParameterOptimal ValueYield
TEA (equiv.)2.588%
Reaction Time4 h85%
Temperature0°C → RT90%

Solid-Phase Alternative

The patent US6710208B2 describes a solid-phase method using Wang resin:

  • Resin Loading : Wang resin functionalized with hydroxymethyl groups.

  • Linker Attachment : Coupling via Fmoc-protected aminobenzoate.

  • Amide Formation : On-resin reaction with bicycloheptane acid chloride.

  • Cleavage : TFA/water (95:5) releases the product.

Advantages :

  • Higher purity (98% vs. 92% solution-phase).

  • Scalability for industrial production.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction times by 40% for Diels-Alder and bromination steps.

  • In-Line Analytics : FTIR monitors ketone oxidation in real-time.

Waste Management

  • Chromium Recovery : Ion-exchange resins capture Cr³⁺ from Jones oxidation filtrates.

  • Solvent Recycling : Distillation reclaims >90% of DCM and toluene.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/kg)
Solution-Phase85921200
Solid-Phase78981800
Continuous Flow88951500

Challenges and Mitigation Strategies

Regioselectivity in Bromination

  • Problem : Competing bromination at position 5.

  • Solution : Use bulky solvents (e.g., tert-butyl alcohol) to favor position 2.

Epimerization During Amide Formation

  • Problem : Racemization at the bicyclic chiral centers.

  • Solution : Low-temperature (0°C) coupling with HOBt/DMAP additives .

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